molecular formula C10H16N2 B13124925 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine

1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B13124925
M. Wt: 164.25 g/mol
InChI Key: XMGZNTQGYZIUHQ-UHFFFAOYSA-N
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Description

1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine is an organic compound belonging to the class of pyridines and derivatives It features a pyridine ring substituted with an isopropyl group at the 5-position and a methylmethanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-isopropylpyridine.

    N-Methylation: The pyridine derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The resulting N-methylated pyridine is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyridine: The parent compound with a simpler structure.

    N-Methylpyridine: A derivative with a methyl group at the nitrogen atom.

    Isopropylpyridine: A derivative with an isopropyl group at the 5-position.

Uniqueness: 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine is unique due to the combination of its isopropyl and N-methylmethanamine substituents, which confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-methyl-1-(5-propan-2-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H16N2/c1-8(2)10-4-9(5-11-3)6-12-7-10/h4,6-8,11H,5H2,1-3H3

InChI Key

XMGZNTQGYZIUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)CNC

Origin of Product

United States

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